molecular formula C5H10ClNO B1653070 N-(2-Chloroethyl)-N-methylacetamide CAS No. 17225-69-3

N-(2-Chloroethyl)-N-methylacetamide

Cat. No. B1653070
CAS RN: 17225-69-3
M. Wt: 135.59
InChI Key: GSDHXIYEJRUVTM-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-methylacetamide is a synthetic compound that belongs to the family of nitrogen mustards. It is a colorless liquid that is soluble in water and organic solvents. N-(2-Chloroethyl)-N-methylacetamide is commonly used in scientific research for its ability to induce DNA damage and cell death.

Scientific Research Applications

  • Infrared Spectrum Analysis :N-methylacetamide, a component structurally related to N-(2-Chloroethyl)-N-methylacetamide, has been studied for its infrared spectrum characteristics, particularly in the amide I, II, and III bands. Such studies are significant in organic chemistry, analytical chemistry, and chemical biology for understanding amide infrared spectrum formation (Ji et al., 2020).

  • Hydrolysis Kinetics in High-Temperature Water :Research on N-methylacetamide has explored the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water. This research is essential for understanding chemical reactions in extreme conditions, with implications for industrial and environmental chemistry (Duan et al., 2010).

  • Cation-Amide Binding Studies :Studies involving N-methylacetamide have provided insights into specific ion effects on proteins, which is crucial in biophysical chemistry. These studies involve examining the infrared spectral shifts due to the binding of cations to the amide group in aqueous solutions (Pluhařová et al., 2014).

  • Thermodynamic Properties of Acetamides :Thermodynamic studies of acetamides, including N-methylacetamide, have been conducted to understand phase behavior, vapor pressures, and heat capacities. These studies are critical in material science and industrial applications (Štejfa et al., 2020).

  • Molecular Structure Analysis :Research on the molecular structure of gaseous N-methylacetamide provides fundamental insights into molecular geometry and bonding, relevant in fields like molecular physics and chemistry (Kimura & Aoki, 1953).

  • Environmental Toxicology :Environmental toxicology studies of acetamides, including N-methylacetamide, contribute to our understanding of the biological consequences of exposure to these chemicals, relevant in environmental health and safety (Kennedy, 2001).

  • Hydrophobic Interactions in Solutions :Studies on N-methylacetamide in water mixtures reveal hydrophobic collapse phenomena. This research is a basis for understanding structural and vibrational dynamics in proteins, significant in biochemistry (Salamatova et al., 2018).

  • Chemical Synthesis and Catalysis :The synthesis of compounds containing N-methylacetamide structure and their use as phase transfer catalysts in chemical reactions is a vital area of research in synthetic chemistry (Kondo et al., 1986).

  • phenol in aqueous solutions. This research is important in environmental engineering and wastewater treatment (Huang et al., 2012).
  • Solvation and Ionic Interactions :Research on the solvation and ionic interactions in N-methylacetamide solutions contributes to our understanding of solvent effects on ionic species, which is crucial in physical chemistry and solution thermodynamics (Kondo et al., 1986).

  • Interaction Studies with Salts and Proteins :Studies on the interaction of N-methylacetamide with alkali-metal halides provide insights into the effects of ions on protein structures, relevant in biochemistry and molecular biology (Gallardo-Jimenez & Lilley, 1989).

Safety and Hazards

The safety data sheet for a related compound, N-(2-Chloroethyl)acetamide, indicates that it may cause damage to organs through prolonged or repeated exposure. It is advised not to breathe the dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

“N-(2-Chloroethyl)-N-methylacetamide” and related compounds are subjects of ongoing research, particularly in the context of their potential applications in medicine and industry . Further studies are needed to fully understand their properties, mechanisms of action, and potential uses.

properties

IUPAC Name

N-(2-chloroethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-5(8)7(2)4-3-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDHXIYEJRUVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734575
Record name N-(2-Chloroethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17225-69-3
Record name N-(2-Chloroethyl)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloroethyl)-N-methylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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